Regiospecific Requirement for p38 Inhibitors
The synthesis of the p38α/β kinase inhibitor 3-[5-Amino-4-(3-Cyanobenzoyl)-Pyrazol-1-yl]-N-Cyclopropyl-4-Methylbenzamide requires 3-hydrazino-4-methylbenzoic acid as a key intermediate [1]. Alternative hydrazinobenzoic acid isomers (2-hydrazino or 4-hydrazino) lack the 4-methyl group and/or possess incorrect hydrazino regiochemistry, rendering them incapable of producing the target pyrazole with the correct substitution pattern [1]. The patent explicitly designates compound 3 as '3-hydrazino-4-methyl-benzoic acid' and describes a scalable commercial process for its preparation [1]. No alternative intermediate can substitute this compound in the disclosed synthetic route [1][2].
| Evidence Dimension | Regiospecificity in pyrazole formation |
|---|---|
| Target Compound Data | Produces 3-[5-Amino-4-(3-Cyanobenzoyl)-Pyrazol-1-yl]-N-Cyclopropyl-4-Methylbenzamide in a scalable process [1] |
| Comparator Or Baseline | 2-hydrazinobenzoic acid or 4-hydrazinobenzoic acid |
| Quantified Difference | Incompatible; would yield regioisomeric pyrazoles lacking the 4-methyl substituent and/or with incorrect pyrazole N-aryl connectivity [1][2] |
| Conditions | Multi-step synthesis per US 2021/0340108 A1; cyclisation with compound 2 |
Why This Matters
This regiospecific requirement eliminates all hydrazinobenzoic acid isomers as viable alternatives, making 3-hydrazino-4-methylbenzoic acid the sole procurement option for this synthetic route.
- [1] US Patent 2021/0340108 A1. Synthetic method for the preparation of an hydrazine compound. September 26, 2019. View Source
- [2] WO 2005/009973 A1. Pyrazole and imidazole compounds and uses thereof. February 3, 2005. View Source
